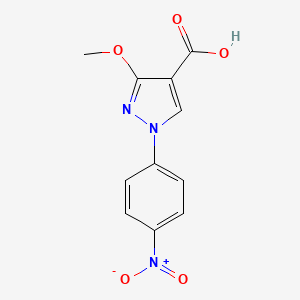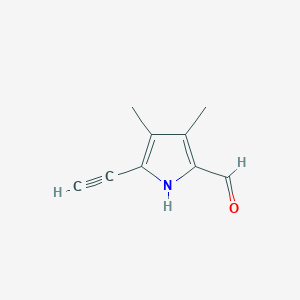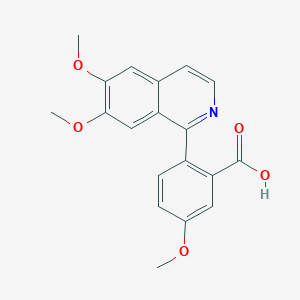
2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid can be achieved through various synthetic routes. One common method involves the oxidative dehydrogenation and ring opening of lactam in isoindoloisoquinolinones using molecular iodine under sealed tube conditions at 100°C . Another method involves heating the substrate in polyphosphoric acid at 130°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidative dehydrogenation , and polyphosphoric acid for heating . The conditions typically involve controlled temperatures and sealed environments to ensure the desired reactions occur efficiently.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as azabenzanthrone derivatives, which are potential precursors for the synthesis of menisporphine alkaloids and daurioxoisoaporphines .
Wissenschaftliche Forschungsanwendungen
2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid involves its interaction with molecular targets and pathways within cells. For example, copper complexes of this compound have been shown to induce bimodal death of cancer cells through apoptosis and autophagy . These complexes interact with DNA via an intercalative binding mode, leading to the activation of apoptotic and autophagic cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6,7-Dimethoxyisoquinolin-1-yl) aniline: Another isoquinoline derivative with similar biological activities.
2-(6-Methoxyisoquinolin-1-yl) aniline: A related compound with comparable chemical properties.
Uniqueness
2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to form stable complexes with metals, such as copper, enhances its potential for therapeutic applications .
Eigenschaften
CAS-Nummer |
83287-04-1 |
|---|---|
Molekularformel |
C19H17NO5 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
2-(6,7-dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid |
InChI |
InChI=1S/C19H17NO5/c1-23-12-4-5-13(15(9-12)19(21)22)18-14-10-17(25-3)16(24-2)8-11(14)6-7-20-18/h4-10H,1-3H3,(H,21,22) |
InChI-Schlüssel |
IVFUIBMLKMCJOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=NC=CC3=CC(=C(C=C32)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)


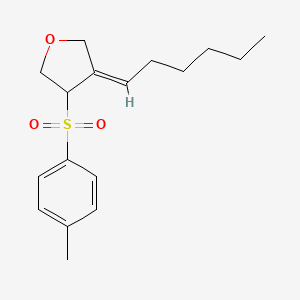
![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12893149.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
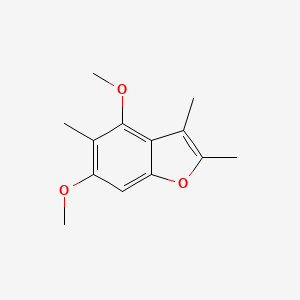
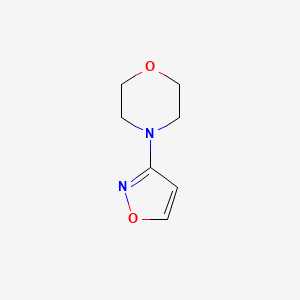

![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)
